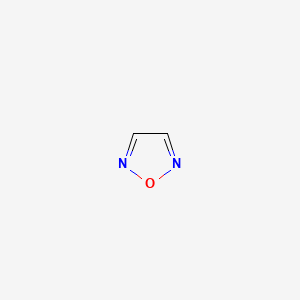

Furazan

Description

Structure

3D Structure

Propriétés

Numéro CAS |

288-37-9 |

|---|---|

Formule moléculaire |

C2H2N2O |

Poids moléculaire |

70.05 g/mol |

Nom IUPAC |

1,2,5-oxadiazole |

InChI |

InChI=1S/C2H2N2O/c1-2-4-5-3-1/h1-2H |

Clé InChI |

JKFAIQOWCVVSKC-UHFFFAOYSA-N |

SMILES canonique |

C1=NON=C1 |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis and Characterization of Novel Furazan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furazan ring, a five-membered heterocycle also known as 1,2,5-oxadiazole, serves as a critical pharmacophore and a building block for advanced materials.[1] Its derivatives have garnered significant attention across various scientific disciplines, demonstrating a broad spectrum of biological activities and energetic properties. This technical guide provides an in-depth overview of the synthesis and characterization of novel this compound derivatives, presenting key data, detailed experimental protocols, and visual workflows to aid researchers in this dynamic field.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound ring and its subsequent derivatization are pivotal to accessing novel compounds with desired functionalities. A common and foundational approach involves the dehydration of α-dioximes. More advanced strategies, such as the "post-ring introduction of substituents (PRIS)," have been developed for furoxans (1,2,5-oxadiazole-2-oxides), a related class of compounds, which allows for more direct synthesis of target molecules.[2][3][4] For nitrogen-rich energetic compounds, synthetic routes often leverage cyano- and amino-substituted this compound and furoxan precursors.[5]

A prevalent method for creating fused heterocyclic systems involves the intramolecular cyclization of substituted this compound precursors. For instance, a novel seven-membered lactam formation has been achieved through an intramolecular ring closure of 4-bromo-(E)-3-[(2-alkylvinyl)carbonylamino]benzo[b]furans under Heck coupling conditions.[6] Another key precursor, 3,4-diaminothis compound (B49099) (DAF), can be synthesized from diaminoglyoxime (B1384161) (DAG), which is derived from the amination of glyoxal.[7]

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, starting from common precursors.

Characterization of Novel this compound Derivatives

A comprehensive characterization is essential to confirm the structure, purity, and properties of newly synthesized this compound derivatives. A suite of analytical techniques is typically employed:

-

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) is fundamental for elucidating the molecular structure.[8] Infrared (IR) spectroscopy helps identify functional groups, while mass spectrometry (MS) confirms the molecular weight.

-

Elemental Analysis: Provides the empirical formula of the compound.

-

Single-Crystal X-ray Diffraction: Offers unambiguous determination of the three-dimensional molecular structure in the solid state.[9]

-

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for assessing thermal stability, melting points, and decomposition temperatures, particularly for energetic materials.[9]

The following diagram outlines a typical characterization workflow for a newly synthesized this compound derivative.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of recently synthesized this compound derivatives, highlighting their potential applications.

Table 1: Physicochemical and Energetic Properties of Selected this compound Derivatives

| Compound Name | Formula | Melting Point (°C) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Application | Reference |

| 3,4-bis[3(2-azidoethoxy)this compound-4-yl]furoxan (DAeTF) | C₁₀H₈N₁₄O₆ | 60.5 | 251.7 | - | - | Low-melting insensitive energetic material | [9] |

| 3,4-Bis(4′-nitrofurazano-3′-yl)furoxan (DNTF) | C₆N₁₀O₈ | 110 | - | 8930 | - | Energetic material | [8][10] |

| bis(nitrofurazano)this compound (BNFF) | C₄N₈O₆ | 82.6 | - | 8680 | 36.1 | Insensitive energetic material | [11] |

| Triazolothis compound Derivative 3 | - | - | 233 | 8120 | 32.1 | Energetic material | [12] |

Table 2: Biological Activity of Selected this compound Derivatives

| Compound Class | Target | Activity Metric | Result | Application | Reference |

| This compound-3,4-diamide analogs | Cancer cell lines | Anti-proliferative effect | Potent activity | Anti-cancer agents | [13] |

| N-acylated this compound-3-amines | Plasmodium falciparum | IC₅₀ | Promising activity for benzamide (B126) derivatives | Antimalarial agents | [14] |

| Furo[2,3,4-jk][15]benzazepin-4(3H)-ones | Leukotriene B₄ receptor / PARP-1 | Inhibitory activity | Active | Anti-inflammatory / Anti-cancer | [6] |

| NBD-derivatives | - | Fluorescence | Intense fluorescence | Fluorescent labels for biomolecules | [16] |

Key Experimental Protocols

This section provides detailed methodologies for key synthetic steps in the preparation of novel this compound derivatives.

Protocol 1: Synthesis of 3,4-Diaminothis compound (DAF) from Diaminoglyoxime (DAG)[7]

-

Reaction Setup: A mixture of diaminoglyoxime (DAG), potassium hydroxide (B78521) (KOH), and water is prepared in a specific mass ratio (e.g., 1:1.3:7.1).

-

Catalysis: An anionic or cationic surfactant (e.g., sodium dodecyl benzene (B151609) sulfonate) is added as a catalyst, with a mass ratio of surfactant to DAG of 0.02.

-

Reaction Conditions: The mixture is heated to 110 °C in a sealed vessel.

-

Reaction Time: The reaction is maintained at temperature for 10 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is neutralized and the product, 3,4-diaminothis compound (DAF), is isolated and purified, typically by recrystallization. This method has been reported to yield up to 46.0% DAF.[7]

Protocol 2: Synthesis of N-(furan-2-ylmethyl)-7-nitrobenzo[c][13][14][15]oxadiazol-4-amine[16]

-

Reactant Preparation: 1 mmol of furfurylamine (B118560) (100 mg) is dissolved in 20 mL of acetonitrile. To this solution, 5 mmol (420 mg) of sodium bicarbonate is added.

-

Addition of NBD-Chloride: 1 mmol of 4-chloro-7-nitrobenzothis compound (B127121) (NBD-chloride) (200 mg), dissolved in 10 mL of acetonitrile, is added to the mixture.

-

Reaction: The mixture is stirred overnight at room temperature.

-

Work-up: The reaction is acidified with aqueous HCl (1 M) and extracted with dichloromethane (B109758) (DCM).

-

Purification: The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under vacuum. The crude product is purified by column chromatography on silica (B1680970) gel using ethyl acetate (B1210297) as the eluent to afford the pure derivative. A yield of 65% has been reported for this reaction.[16]

Protocol 3: Synthesis of (tert-butyl-NNO-azoxy)furazans[17]

-

Starting Material: An appropriate amino-substituted this compound is used as the starting material.

-

Reaction with tBuNBr₂: The amino-furazan is reacted with tert-butyl-N,N-dibromide (tBuNBr₂) in acetonitrile. The stoichiometry of tBuNBr₂ is varied depending on the desired product.

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., -10 °C) and then allowed to warm to room temperature (25 °C).

-

Reaction Time: The reaction is stirred for a defined period, for example, 30 minutes after reaching room temperature.

-

Isolation and Purification: The product is isolated from the reaction mixture and purified using standard techniques such as chromatography.

Signaling Pathways and Logical Relationships

While specific signaling pathways for many novel this compound derivatives are still under investigation, their mechanisms of action can be inferred from their biological targets. For example, this compound-based inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) would interfere with DNA repair pathways, a critical process in cancer therapy.

The following diagram illustrates the logical relationship in the development of this compound-based PARP-1 inhibitors.

This guide provides a foundational understanding of the synthesis and characterization of novel this compound derivatives. The versatility of the this compound scaffold continues to inspire the development of new molecules with significant potential in medicine and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanothis compound/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of novel furo[2,3,4-jk][2]benzazepin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)this compound-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Progress in Synthesis of this compound Energetic Compounds and Reaction of Their Derivatives | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization, and Properties of Novel Coplanar Bicyclic Compounds Based on Triazolofurazane Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of novel this compound-3,4-diamide analogs as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Pivotal Role of the Furazan Ring in Advanced Energetic Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel energetic materials with superior performance and enhanced safety characteristics has led to significant interest in nitrogen-rich heterocyclic compounds. Among these, the furazan (1,2,5-oxadiazole) ring stands out as a critical building block. Its inherent high positive enthalpy of formation, thermal stability, and contribution to high density make it a privileged scaffold in the design of next-generation explosives, propellants, and pyrotechnics.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound-based energetic materials, details key experimental protocols for their characterization, and illustrates logical workflows for their synthesis and evaluation.

Core Physicochemical Properties of this compound-Based Energetic Materials

The incorporation of the this compound moiety into a molecular structure significantly influences its energetic properties. The high nitrogen content and the N-O bonds within the ring contribute to a high heat of formation, releasing a substantial amount of energy upon decomposition. Furthermore, the planarity of the this compound ring allows for efficient molecular packing, leading to high crystal densities, a key factor in achieving high detonation performance.[1][2]

Detonation Performance

The detonation velocity (D) and detonation pressure (P) are primary indicators of an explosive's performance. Many advanced this compound-based compounds exhibit detonation properties comparable to or exceeding those of conventional high explosives like RDX and HMX.[3] For instance, 3,4-bis(4'-nitrofurazano-3'-yl)furoxan (DNTF) has a reported density of 1.937 g/cm³ and a detonation velocity of 8930 m/s.[1] The strategic combination of this compound rings with other energetic groups, such as nitro, amino, and azido (B1232118) groups, allows for the fine-tuning of these properties.[4][5]

Stability and Sensitivity

Thermal stability and sensitivity to external stimuli like impact and friction are critical safety parameters for energetic materials. While the this compound ring itself imparts good thermal stability, the overall stability of the molecule is influenced by the attached functional groups.[3][6] For example, the introduction of amino groups can increase thermal stability through the formation of hydrogen bonds.[3] Researchers aim to achieve a balance between high energy output and low sensitivity to ensure the safe handling and application of these materials.[6]

The following tables summarize the key physicochemical properties of a selection of this compound-based energetic materials, providing a comparative overview of their performance and safety characteristics.

| Compound Name/Acronym | Molecular Formula | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

| 3,4-Diaminothis compound (DAF) | C₂H₄N₄O | 1.63 | +105.9 | 8430 | 28.5 | 241 | >40 | >360 | [5][7] |

| 3,3'-Diamino-4,4'-azoxythis compound (DAAF) | C₄H₄N₈O₃ | 1.86 | +438.1 | 9160 | 37.4 | 289 | 20 | 240 | |

| 4,4'-Dinitro-3,3'-azoxythis compound (DNAF) | C₄N₈O₇ | 1.91 | +251.9 | 9210 | 41.5 | 265 | 7.5 | 120 | |

| 3,4-Bis(4-nitrothis compound-3-yl)furoxan (DNTF) | C₆N₁₀O₈ | 1.937 | +359.8 | 9250 | 41.1 | 253.6 | 7.4 | 120 | [1][8] |

| 7-Hydroxy-difurazano[3,4-b:3′,4′-f]furoxano[3″,4″-d]azepine | C₆HN₇O₅ | 1.92 | +714.6 | 8875 | - | 231 | 21 | >360 | [9] |

| Hydroxylamine salt of 3-amino-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)this compound | CH₅N₉O₂ | 1.81 | +989.1 | 9090 | 35.76 | 155.8 | 15 | 180 | [4] |

| Azo-bridged this compound derivative (Compound 19 in ref) | C₆H₂N₁₂O₁₀ | 1.90 | +853.1 | 9541 | 42.1 | 224 | 8.0 | 120 | [10] |

| Energetic Metal-Organic Framework (EMOF) {Ag₂(DNMAF)}n | C₄Ag₂N₈O₆ | 2.114 | - | 10242 | 58 | 218 | 2 | 1 | [2] |

Note: The values presented are sourced from the cited literature and may vary depending on the experimental or computational methods used.

Experimental Protocols

Accurate and reproducible characterization of energetic materials is paramount. The following sections detail the standard experimental methodologies for determining key physicochemical properties.

Determination of Thermal Stability: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the decomposition temperature of energetic materials.[11][12]

Methodology:

-

A small, precisely weighed sample of the energetic material (typically 0.5-2 mg) is placed in a sample pan (e.g., aluminum or gold-plated copper).[11]

-

An empty, hermetically sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen gas flow).[3]

-

The heat flow to the sample is recorded as a function of temperature.

-

The onset temperature of the major exothermic decomposition peak is taken as the decomposition temperature. The peak temperature can also be reported.[12]

-

Kinetic parameters, such as the activation energy of decomposition, can be calculated using methods like the Kissinger method by performing the experiment at multiple heating rates.[13]

Determination of Impact Sensitivity

Impact sensitivity testing determines the response of an explosive to the stimulus of a falling weight. The Bruceton "up-and-down" method is a widely used statistical approach to determine the 50% probability of initiation (H₅₀).[1][4]

Methodology (Based on the Bruceton Method):

-

A small, measured amount of the explosive sample (e.g., 35 mg) is placed on a specified anvil.

-

A drop weight of a fixed mass (e.g., 2.5 kg) is released from a predetermined height onto a striker in contact with the sample.

-

The outcome (initiation or no initiation, often determined by sound, flash, or smoke) is recorded.

-

If initiation occurs, the drop height for the next trial is decreased by a set increment. If there is no initiation, the drop height is increased by the same increment.[4]

-

This process is repeated for a statistically significant number of trials (typically 20-30).

-

The 50% initiation height (H₅₀) and the standard deviation are calculated using the Bruceton statistical analysis.[4] The Neyer D-optimal test is a more modern and efficient alternative that requires fewer samples.[6][7][14]

Determination of Friction Sensitivity

Friction sensitivity testing assesses the susceptibility of an explosive to initiation by frictional forces. The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standard method.[15][16]

Methodology (Based on the BAM Friction Test):

-

A small amount of the explosive sample (approximately 10 mm³) is spread on a porcelain plate.[17]

-

A porcelain peg is placed on the sample with a specific load applied through a weighted lever arm. The load can be varied.[16]

-

The porcelain plate is moved back and forth once under the stationary peg over a distance of 10 mm.[17]

-

The test is repeated six times at a given load.

-

The lowest load at which an initiation (e.g., flame, crackling, or smoke) occurs in at least one of the six trials is determined.[16]

-

The result is reported as the frictional force in Newtons (N).[10]

Determination of Detonation Velocity

The detonation velocity is the speed at which the detonation wave propagates through the explosive. Several methods can be used for its measurement.

Methodology (Example using Optical Fibers):

-

A cylindrical charge of the explosive material is prepared with a specific diameter and length.

-

Optical fiber probes are inserted into the charge at precisely known distances along its length.[18]

-

The explosive is initiated at one end by a detonator.

-

As the detonation front passes each optical fiber, the light signal is disrupted.

-

The time intervals between the signal disruptions at consecutive fibers are measured using a high-speed data acquisition system.

-

The detonation velocity is calculated by dividing the known distance between the fibers by the measured time interval.[18] Other methods include the Dautriche method, streak photography, and the use of pressure pin gauges.[19][20]

Synthesis and Characterization Workflows

The development of new energetic materials follows a logical progression from molecular design and synthesis to comprehensive characterization. The following diagrams, created using the DOT language, illustrate these workflows.

Caption: Synthetic pathways to various energetic this compound derivatives.

Caption: Experimental workflow for characterizing new energetic materials.

Conclusion

The this compound ring is a cornerstone in the development of modern energetic materials. Its unique combination of high nitrogen content, positive heat of formation, and structural rigidity provides a robust platform for creating compounds with exceptional energy density and detonation performance. Through strategic synthetic modifications, researchers can tailor the physicochemical properties of this compound derivatives to meet the stringent requirements for various applications, from advanced military explosives to specialized propellants. The continued exploration of novel this compound-based structures, guided by the rigorous experimental and computational characterization outlined in this guide, will undoubtedly pave the way for the next generation of high-performance, safer energetic materials.

References

- 1. Safety testing of explosives - Wikipedia [en.wikipedia.org]

- 2. utec-corp.com [utec-corp.com]

- 3. etusersgroup.org [etusersgroup.org]

- 4. Bruceton analysis - Wikipedia [en.wikipedia.org]

- 5. Neyer Software [james.neyer.me]

- 6. psemc.com [psemc.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 9. Prediction of heat of formation and related parameters of high energy materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. ojs.chimia.ch [ojs.chimia.ch]

- 13. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. utec-corp.com [utec-corp.com]

- 16. utec-corp.com [utec-corp.com]

- 17. etusersgroup.org [etusersgroup.org]

- 18. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nmt.edu [nmt.edu]

- 20. scispace.com [scispace.com]

An In-depth Technical Guide to Furazan Ring Synthesis: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The furazan ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms (1,2,5-oxadiazole), is a critical structural motif in a wide array of chemical compounds. Its unique electronic properties and compact structure have led to its incorporation into high-energy materials, pharmaceuticals, and agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic pathways to the this compound ring, detailing experimental protocols, reaction mechanisms, and quantitative data to aid researchers in the design and execution of this compound-containing molecules.

Core Synthesis Pathways

The construction of the this compound ring predominantly relies on the cyclization of α-dioximes. Several other methods, including the thermal decomposition of furoxans and 1,3-dipolar cycloadditions, offer alternative routes to this important heterocycle.

Dehydration of α-Dioximes

The most prevalent and versatile method for synthesizing this compound rings is the dehydration of α-dioximes (also known as glyoximes). This reaction involves the removal of two molecules of water from the dioxime to form the cyclic this compound structure. A variety of dehydrating agents and reaction conditions can be employed, influencing the reaction's efficiency and substrate scope.

General Reaction Scheme:

Figure 1: General scheme for the dehydration of α-dioximes to furazans.

Mechanism of α-Dioxime Dehydration:

The precise mechanism of the dehydration of α-dioximes can vary depending on the reaction conditions (e.g., acidic, basic, or thermal). A plausible mechanism under basic conditions involves the initial deprotonation of one oxime hydroxyl group, followed by an intramolecular nucleophilic attack on the adjacent nitrogen, leading to a cyclic intermediate. Subsequent elimination of a second molecule of water yields the aromatic this compound ring.

Figure 2: Proposed mechanism for the base-catalyzed dehydration of α-dioximes.

Quantitative Data for this compound Synthesis via α-Dioxime Dehydration:

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives from their corresponding α-dioximes.

| This compound Derivative | α-Dioxime Precursor | Dehydrating Agent/Conditions | Yield (%) | Reference |

| 3,4-Diaminothis compound (B49099) | Diaminoglyoxime (B1384161) | KOH (aq), 170-180 °C, sealed reactor | 70 | [4] |

| 3,4-Diaminothis compound | Diaminoglyoxime | Supported solid alkali, 150 °C | 91.2 | [5] |

| 3,4-Diaminothis compound | Diaminoglyoxime | Ethylene glycol, 170 °C | 52 | [2] |

| 3,4-Dimethylthis compound | Dimethylglyoxime | Succinic anhydride, 150 °C | Not specified | [6] |

| Diphenylthis compound | Diphenylglyoxime | Not specified | Not specified | [6] |

Experimental Protocols:

Synthesis of 3,4-Diaminothis compound from Diaminoglyoxime [4]

-

Materials:

-

Diaminoglyoxime (0.2 mol, 23.6 g)

-

Aqueous potassium hydroxide (B78521) (2 M, 80 mL)

-

-

Procedure:

-

A suspension of diaminoglyoxime in aqueous potassium hydroxide is placed in a stainless steel reactor.

-

The reactor is sealed and heated in an oil bath preheated to 170-180 °C for 2 hours.

-

The reactor is then cooled in an ice bath for 2 hours.

-

The reactor is opened in a fume hood to allow any ammonia (B1221849) to escape.

-

The mixture is removed by washing the chamber with water (2 x 20 mL).

-

The resulting solid is collected by filtration to yield colorless needles of 3,4-diaminothis compound.

-

Yield: 14.1 g (70%); mp 179-180 °C.

-

Thermal Decomposition of Furoxans (this compound-N-oxides)

Furoxans, or this compound-N-oxides, can be deoxygenated to form the corresponding this compound. This is often achieved through thermal methods, although photochemical and chemical deoxygenation routes also exist. The thermal decomposition of furoxans is particularly relevant in the context of energetic materials, where the furoxan ring can be a precursor to the more stable this compound ring.[7]

General Reaction Scheme:

Figure 3: General scheme for the thermal decomposition of furoxans to furazans.

Mechanism of Thermal Decomposition:

The thermal decomposition of furoxans is believed to proceed through a ring-opening mechanism to form dinitrosoalkene intermediates. These intermediates can then undergo isomerization and subsequent ring-closure to form the more stable this compound ring, with the loss of an oxygen atom. The exact pathway and the nature of the intermediates can be influenced by the substituents on the ring.[7]

Figure 4: Proposed mechanism for the thermal decomposition of a furoxan to a this compound.

1,3-Dipolar Cycloaddition Reactions

While less common for the direct synthesis of the parent this compound ring, 1,3-dipolar cycloaddition reactions provide a powerful tool for the construction of highly substituted this compound derivatives. This approach typically involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile. The cycloaddition of two nitrile oxide molecules can lead to the formation of a furoxan, which can then be deoxygenated to the corresponding this compound.

General Reaction Scheme:

Figure 5: Synthesis of furazans via dimerization of nitrile oxides and subsequent deoxygenation.

Spectroscopic Characterization of Furazans

The characterization of this compound derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of protons attached to the this compound ring are typically found in the aromatic region. The exact chemical shift is influenced by the nature of the substituents on the ring.

-

¹³C NMR: The carbon atoms of the this compound ring also resonate in the aromatic region, with their chemical shifts being sensitive to the electronic effects of the substituents.[8][9]

Infrared (IR) Spectroscopy:

This compound and its derivatives exhibit characteristic IR absorption bands corresponding to the stretching and bending vibrations of the ring. Key absorptions include C=N, N-O, and C-H stretching frequencies.[1][10]

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation patterns of this compound derivatives. The fragmentation pattern can provide valuable information about the structure and stability of the molecule.[1][11]

Conclusion

The synthesis of the this compound ring is a well-established field with the dehydration of α-dioximes being the most prominent method. The choice of synthetic route and reaction conditions depends on the desired substitution pattern and the stability of the starting materials. This guide has provided a foundational understanding of the key synthetic pathways, reaction mechanisms, and characterization techniques for this compound derivatives, aiming to equip researchers with the knowledge to effectively utilize this important heterocyclic scaffold in their scientific endeavors. Further exploration into the development of milder and more efficient synthetic methodologies continues to be an active area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Three methods of synthesizing 3,4-diaminothis compound - Northwestern Polytechnical University [pure.nwpu.edu.cn]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Ascendancy of Furazan Scaffolds in Modern Medicinal Chemistry: A Technical Guide to a Privileged Heterocycle

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of drug discovery. Among these, the furazan scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, has garnered significant attention for its unique physicochemical properties and broad spectrum of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the discovery of new this compound-based compounds, their synthesis, biological evaluation, and mechanisms of action.

Introduction to this compound Chemistry and its Medicinal Significance

Furazans, also known as 1,2,5-oxadiazoles, are a class of heterocyclic compounds that have been increasingly utilized in medicinal chemistry.[1][2][3] The incorporation of the this compound ring into molecular scaffolds can significantly enhance their pharmacological properties.[3] This is attributed to the unique electronic nature of the this compound nucleus, which can modulate a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.[3] this compound derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Notably, some this compound-based compounds have been investigated as potent inhibitors of enzymes such as caspases, which are critical mediators of apoptosis.[4] The ability of these compounds to induce programmed cell death in cancer cells has made them attractive candidates for the development of novel oncology therapeutics.

Synthesis of Novel this compound-Based Compounds: A Representative Protocol

The synthesis of this compound-based compounds often involves multi-step reaction sequences. Below is a representative experimental protocol for the synthesis of a this compound derivative with potential anticancer activity, based on general synthetic strategies reported in the literature.

Synthesis of 3-amino-4-phenylthis compound

This protocol describes a common method for the synthesis of a substituted aminothis compound, a versatile intermediate for the preparation of more complex derivatives.

Materials and Reagents:

-

Benzoyl cyanide

-

Hydroxylamine (B1172632) hydrochloride

-

Sodium bicarbonate

-

Water

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, separatory funnel)

Experimental Procedure:

-

Synthesis of Benzoylformaldoxime: A solution of benzoyl cyanide (1 equivalent) in ethanol is prepared in a round-bottom flask. To this solution, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium bicarbonate (1.1 equivalents) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated product, benzoylformaldoxime, is collected by filtration, washed with cold water, and dried.

-

Cyclization to form 3-phenyl-4-aminothis compound: The dried benzoylformaldoxime (1 equivalent) is suspended in ethanol in a round-bottom flask equipped with a reflux condenser. Concentrated hydrochloric acid is added catalytically, and the mixture is heated to reflux for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification: The crude 3-amino-4-phenylthis compound is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure compound.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data on the Biological Activity of this compound Derivatives

The anticancer potential of newly synthesized this compound compounds is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying cytotoxic activity.

| Compound | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) | A375 (Melanoma) IC50 (µM) | Reference |

| 4a | >50 | >50 | >50 | >50 | [2] |

| 4b | 35.2±1.8 | 42.1±2.3 | 28.9±1.5 | 33.4±1.9 | [2] |

| 4h | 12.5±0.7 | 15.8±0.9 | 9.7±0.5 | 11.2±0.6 | [2] |

| 4i | 10.8±0.6 | 13.2±0.8 | 8.1±0.4 | 9.5±0.5 | [2] |

| 5-Fluorouracil | 25.6±1.3 | 29.8±1.6 | 18.7±1.1 | 21.3±1.2 | [2] |

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials and Reagents:

-

Human cancer cell lines (e.g., HepG2, A549, Hela, A375)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Experimental Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: The this compound-based compounds are dissolved in DMSO to prepare stock solutions. A series of dilutions are then made in the complete culture medium to achieve the desired final concentrations. The medium from the cell-seeded plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to each well. A control group receiving only the vehicle (medium with DMSO) is also included.

-

Incubation: The plates are incubated for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

Many this compound-based anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

The Mitochondrial Pathway of Apoptosis

This pathway is initiated by various intracellular stresses, such as DNA damage or oxidative stress, which can be triggered by the this compound compound. This leads to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.[5][6][7][8][9][10] These proteins translocate to the outer mitochondrial membrane, where they form pores, leading to mitochondrial outer membrane permeabilization (MOMP).[7][8][9][10] This permeabilization results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.[5][6]

In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of dATP, oligomerizes to form the apoptosome.[3] The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[3] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[3][4][11] Caspase-3 is the primary executioner caspase that cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.[3][4][11] The activity of the pro-apoptotic Bcl-2 family members is counteracted by anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the balance between these opposing factions determines the cell's fate.[7][8][9][10]

Caption: Mitochondrial pathway of apoptosis induced by a this compound compound.

Experimental Workflow for Investigating Apoptosis

To confirm the induction of apoptosis by this compound derivatives and to elucidate the underlying mechanism, a series of experiments are typically performed.

Caption: Experimental workflow for apoptosis mechanism of action studies.

This comprehensive guide provides a foundational understanding of the discovery and development of novel this compound-based compounds for medicinal chemistry. The provided protocols and data serve as a practical resource for researchers in this exciting and rapidly evolving field. Further exploration into the vast chemical space of this compound derivatives holds immense promise for the discovery of next-generation therapeutics.

References

- 1. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. clinicsinoncology.com [clinicsinoncology.com]

- 4. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of apoptosis by Bcl‐2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data Analysis of Furazan and Its Isomers

Abstract: This document provides an in-depth technical guide on the spectroscopic analysis of furazan (1,2,5-oxadiazole) and its key isomers, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373). These heterocyclic compounds are foundational structures in medicinal chemistry and the development of energetic materials.[1][2][3] Differentiating between these isomers is critical for research, quality control, and drug development. This guide details the application of nuclear magnetic resonance (NMR) spectroscopy, vibrational (infrared and Raman) spectroscopy, and mass spectrometry (MS) for their structural elucidation. It includes summaries of quantitative spectroscopic data, detailed experimental protocols, and logical workflows to aid researchers, scientists, and professionals in this field.

Overview of Spectroscopic Techniques

The unambiguous identification of this compound and its isomers relies on an integrated approach using multiple spectroscopic techniques. Each method provides unique structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise structural arrangement of atoms.[4] By analyzing the chemical shifts of ¹H, ¹³C, and ¹⁴N nuclei, one can deduce the electronic environment and connectivity within the molecule, which is essential for distinguishing between the different ring structures of the isomers.[4][5]

-

Vibrational Spectroscopy (Infrared & Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules.[6][7] The frequencies of these vibrations are characteristic of specific functional groups and the overall molecular symmetry.[6][8] These techniques are instrumental in identifying the bonds present (e.g., C=N, N-O, C-O-C) within the heterocyclic ring.[9]

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of a compound.[10] While this compound and its isomers have the same molecular weight, their fragmentation patterns under techniques like electron ionization (EI-MS) can differ, offering clues to their structural differences.[10][11][12]

Spectroscopic Analysis of this compound (1,2,5-Oxadiazole)

This compound is an aromatic heterocyclic compound noted for its stability and use as a backbone for energetic materials.[3] Its C2v symmetry significantly influences its spectroscopic signatures.

NMR Spectroscopy

The symmetrical nature of the unsubstituted this compound ring results in chemically equivalent carbon and hydrogen atoms, leading to single peaks in its ¹H and ¹³C NMR spectra.

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Notes |

| ¹H | ~8.70 | CCl₄ | Chemical shifts can vary with substitution. |

| ¹³C | 144.1 | Acetone-d6 | A single peak confirms the C2v symmetry of the ring.[13] |

| ¹⁴N | - | - | ¹⁴N NMR data can also be used as a reliable reference for substituted furazans.[5] |

Table 1: NMR Spectroscopic Data for this compound (1,2,5-Oxadiazole).

Vibrational Spectroscopy

The vibrational modes of this compound have been extensively studied. The key IR and Raman active frequencies are summarized below.

| Frequency (cm⁻¹) | Assignment | Technique | Intensity |

| 3140 | C-H stretch | IR / Raman | Weak (IR), Very Strong (Raman) |

| 1546 | Ring stretch I | Raman | Very Weak |

| 1418 | Ring stretch II | IR / Raman | Strong (IR), Very Strong (Raman) |

| 1316 | Ring stretch III | IR / Raman | Medium (IR), Very Strong (Raman) |

| 1177 | C-H in-plane bend | IR | Medium |

| 1006 | Ring stretch IV | IR | Strong |

| 872 | Ring stretch VII | IR | Strong |

| 839 | C-H out-of-plane bend | IR | Very Strong |

Table 2: Key Vibrational Spectroscopy Data for this compound (1,2,5-Oxadiazole).[14]

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 70, corresponding to its molecular weight.[14] Fragmentation analysis provides further structural confirmation.

Spectroscopic Analysis of Oxadiazole Isomers

1,2,4-Oxadiazole

This isomer is common in pharmacologically active compounds.[2][15] Its lack of symmetry compared to this compound is a key differentiating feature in its spectra.

-

NMR Spectroscopy: The two carbon atoms in the 1,2,4-oxadiazole ring are chemically non-equivalent, giving rise to two distinct signals in the ¹³C NMR spectrum. Substituent effects have been studied, showing that changes at one position influence the chemical shifts of ring carbons.[15] For example, in 3-phenyl-1,2,4-oxadiazole, the C-3 and C-5 carbons appear at approximately 168.1 and 175.7 ppm, respectively.[15]

-

Vibrational Spectroscopy: The IR spectra of 1,2,4-oxadiazole derivatives are used to confirm their structure, with characteristic bands for the heterocyclic ring and any substituents.[16]

-

Mass Spectrometry: A comprehensive review of the mass spectrometric behavior of 1,2,4-oxadiazoles has been published, detailing their fragmentation patterns under electron impact and chemical ionization conditions.[11]

| Spectroscopy | Key Features and Data |

| ¹³C NMR | Two distinct signals for ring carbons (e.g., ~168.1 ppm for C-3 and ~175.7 ppm for C-5 in 3-phenyl-1,2,4-oxadiazole).[15] |

| IR | Characteristic bands for C=N, N-O, and C-O-C vibrations within the ring system.[16] |

| MS | Specific fragmentation patterns that can distinguish it from other isomers.[11] |

Table 3: Summary of Spectroscopic Data for the 1,2,4-Oxadiazole Ring.

1,3,4-Oxadiazole

Like its isomers, the 1,3,4-oxadiazole moiety is a significant component in many medicinal compounds, exhibiting a wide range of biological activities.[1][2]

-

NMR Spectroscopy: The 1,3,4-oxadiazole ring possesses a C2v axis of symmetry, similar to this compound. Therefore, the two carbon atoms (C-2 and C-5) are chemically equivalent, resulting in a single ¹³C NMR signal. For the unsubstituted ring, theoretical calculations place this signal around 153.5 ppm.[17]

-

Vibrational Spectroscopy: The structures of 1,3,4-oxadiazole derivatives are routinely confirmed by IR spectroscopy, which shows characteristic absorption bands for the heterocyclic ring.[18][19] Key vibrational modes include C-H stretching (around 3100-3000 cm⁻¹) and ring vibrations (C=N, C-O-C) in the 1650-1100 cm⁻¹ region.[18][20]

-

Mass Spectrometry: MS is a standard technique used to establish the molecular weight and confirm the successful synthesis of 1,3,4-oxadiazole derivatives.[19][21]

| Spectroscopy | Key Features and Data |

| ¹³C NMR | A single signal for the two equivalent ring carbons (C-2 and C-5), calculated to be ~153.5 ppm.[17] |

| IR | Characteristic vibrations include C=N stretching (~1645 cm⁻¹), C-O-C stretching (~1240 cm⁻¹), and N-N stretching (~1020 cm⁻¹).[18] |

| MS | Used to confirm molecular weight and aid in structural elucidation.[19][21] |

Table 4: Summary of Spectroscopic Data for the 1,3,4-Oxadiazole Ring.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d6, DMSO-d6) in a 5 mm NMR tube.[15]

-

Instrument Setup: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 250-500 MHz for ¹H).

-

Data Acquisition: Acquire spectra at room temperature. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Analyze chemical shifts (δ), coupling constants (J), and signal multiplicities to elucidate the structure.[4]

Vibrational (FTIR/Raman) Spectroscopy

-

Sample Preparation (FTIR): For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).[9]

-

Sample Preparation (Raman): Place a small amount of the solid or liquid sample directly into a glass vial or onto a microscope slide for analysis.[22]

-

Data Acquisition: Record the spectrum over the typical range of 4000-400 cm⁻¹.[9] For Raman, a monochromatic laser source (e.g., 785 nm) is used for excitation.

-

Data Analysis: Identify the wavenumbers (cm⁻¹) of characteristic absorption or scattering bands and compare them to known values for specific functional groups and ring vibrations to confirm the molecular structure.[23]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like acetonitrile (B52724) or methanol. For analysis involving chromatography (LC-MS), ensure the solvent is compatible with the mobile phase.[12]

-

Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition: Acquire the mass spectrum, which plots the relative ion abundance against the mass-to-charge ratio (m/z).[10] For tandem MS (MS/MS), isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.[12]

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information and differentiate between isomers.[10][12]

Workflows for Analysis and Differentiation

Visualizing the analytical process can clarify the logical steps from sample to structural confirmation. The following diagrams illustrate a general workflow and a decision-making process for isomer differentiation.

References

- 1. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. researchgate.net [researchgate.net]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. journalspub.com [journalspub.com]

- 10. benchchem.com [benchchem.com]

- 11. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 1,2,5-Oxadiazole [webbook.nist.gov]

- 15. scispace.com [scispace.com]

- 16. Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ias.ac.in [ias.ac.in]

- 21. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. s-a-s.org [s-a-s.org]

A Technical Guide to the Theoretical and Computational Analysis of Furazan's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of furazan (1,2,5-oxadiazole) through the lens of theoretical and computational chemistry. It covers the core principles, methodologies, and key findings relevant to its geometry, electronic properties, and vibrational spectra. This document is intended to serve as a comprehensive resource for professionals in research and development who are interested in the application of computational techniques to understand and design novel this compound-based compounds.

Introduction to this compound (1,2,5-Oxadiazole)

This compound, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, is a fundamental building block in various fields of chemistry. Its unique structure imparts a range of desirable properties, making it a privileged scaffold in the design of high-energy density materials (HEDMs), where the high nitrogen content and oxygen balance are advantageous.[1] Additionally, the this compound ring is utilized in medicinal chemistry as a bioisostere and a pharmacophore, capable of modulating the physicochemical properties and biological activity of drug candidates.[2]

Theoretical and computational studies are indispensable for understanding the structure-property relationships of this compound and its derivatives at the atomic level. These methods provide critical insights into molecular geometry, stability, and reactivity, thereby guiding the rational design of new molecules with tailored functionalities.

Theoretical and Computational Methodologies

The study of this compound's molecular structure heavily relies on quantum chemical calculations. These methods can be broadly categorized into ab initio and Density Functional Theory (DFT) approaches.

-

Ab initio Methods: Techniques such as Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) are used for high-accuracy calculations, particularly for studying electronic excited states and reaction dynamics.[3]

-

Density Functional Theory (DFT): DFT is the most widely used method for studying this compound derivatives due to its excellent balance of computational cost and accuracy.[4] Common functionals include B3LYP and M06-2X, paired with basis sets like 6-31G(d), 6-311+G(d,p), and cc-pVTZ to calculate ground-state geometries, vibrational frequencies, and electronic properties.[4]

These computational tools enable the prediction of a wide array of molecular properties, providing a theoretical foundation for experimental work.

Molecular Geometry and Structure

This compound possesses a planar, C2v symmetry structure, a feature confirmed by both experimental methods like microwave spectroscopy and computational geometry optimizations.[5] The planarity and aromaticity of the ring contribute to the stability of its derivatives.[1] The precise geometric parameters are crucial for understanding crystal packing in energetic materials and receptor binding in medicinal applications.

The experimentally determined structural parameters for this compound from microwave spectroscopy are summarized in Table 1. These values serve as a benchmark for validating the accuracy of computational methods.

Table 1: Experimental Geometrical Parameters of this compound (1,2,5-Oxadiazole)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| O–N | 1.380 ± 0.003 |

| C=N | 1.300 ± 0.003 |

| C–C | 1.421 ± 0.003 |

| C–H | 1.076 ± 0.003 |

| Bond Angles (°) | |

| ∠ NON | 110.40 ± 0.33 |

| ∠ ONC | 105.82 ± 0.33 |

| ∠ CCN | 108.98 ± 0.33 |

| ∠ CCH | 130.17 ± 0.58 |

Data sourced from microwave spectroscopy studies.

Electronic Properties and Reactivity

The electronic structure of this compound dictates its chemical reactivity and stability. Computational studies show that the N–O bonds are generally the weakest points in the ring, often being the site of initial decomposition in energetic materials.[3] The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps identify sites susceptible to nucleophilic or electrophilic attack.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding charge transfer within the molecule and its interactions. For instance, the energy gap between HOMO and LUMO is an indicator of chemical reactivity and is a critical parameter in the design of novel compounds.

Vibrational Analysis and Spectroscopic Properties

Vibrational spectroscopy (Infrared and Raman) is a powerful tool for characterizing molecular structures. Computational frequency analysis allows for the assignment of experimental spectral bands to specific atomic motions (vibrational modes). For a non-linear molecule like this compound with N atoms, there are 3N-6 fundamental vibrational modes.

Theoretical calculations, typically at the DFT level, predict these frequencies. The calculated values are often systematically higher than experimental ones due to the harmonic approximation and are therefore scaled by empirical factors for better agreement. Table 2 presents the experimentally assigned fundamental vibrational frequencies for this compound.

Table 2: Experimental Fundamental Vibrational Frequencies of this compound (cm⁻¹)

| Mode | Symmetry | Frequency (cm⁻¹) | Approximate Description |

|---|---|---|---|

| ν1 | A1 | 3154 | C-H Symmetric Stretch |

| ν2 | A1 | 1526 | Ring Symmetric Stretch |

| ν3 | A1 | 1168 | Ring Symmetric Stretch |

| ν4 | A1 | 1038 | C-H Symmetric In-plane Bend |

| ν5 | A1 | 1005.35 | Ring Breathing |

| ν6 | A2 | 918 | C-H Out-of-plane Bend |

| ν7 | A2 | 631 | Ring Out-of-plane Bend |

| ν8 | B2 | 3140 | C-H Asymmetric Stretch |

| ν9 | B2 | 1435 | Ring Asymmetric Stretch |

| ν10 | B2 | 1245 | C-H Asymmetric In-plane Bend |

| ν11 | B2 | 873 | Ring Asymmetric Stretch |

| ν12 | B2 | 952.61 | C-H Asymmetric Out-of-plane Bend |

Data compiled from experimental IR and Raman spectra.[3]

Experimental Protocols: Synthesis of this compound Precursors

The synthesis of this compound derivatives often begins with the formation of the ring from acyclic precursors. A common and foundational method is the synthesis of diaminothis compound from glyoxime, which itself is readily available.

Protocol: Synthesis of 3,4-Diaminothis compound (DAF)

This two-step protocol involves the synthesis of the key intermediate, diaminoglyoxime (B1384161) (DAG), followed by its cyclization to DAF.

Step 1: Synthesis of Diaminoglyoxime (DAG)

-

Reaction Setup: To a solution of 20 g (0.5 mol) of sodium hydroxide (B78521) in 90 mL of water in a round-bottom flask, add 17.6 g (0.2 mol) of glyoxime.

-

Addition of Reagent: Add 27.8 g (0.4 mol) of hydroxylamine (B1172632) hydrochloride to the mixture in one portion.

-

Heating: Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath at 90°C for 6 hours.

-

Isolation: Allow the mixture to cool to room temperature. The product, diaminoglyoxime, will precipitate as fine, colorless needles.

-

Purification: Filter the solid product, wash with cold water, and dry. This procedure typically yields DAG in approximately 51-60%.

Step 2: Cyclization to 3,4-Diaminothis compound (DAF)

-

Reaction Setup: In a suitable pressure reactor (e.g., stainless steel), combine 24 g of the prepared diaminoglyoxime with a solution of 9 g of potassium hydroxide in 76 mL of water.

-

Heating: Seal the reactor and heat to 180°C. The base catalyzes the dehydration and cyclization of DAG to form the this compound ring.

-

Isolation and Purification: After cooling, the product, 3,4-diaminothis compound, can be isolated and purified, often through recrystallization.

References

The Chemistry and Application of Furazans: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The furazan ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms (1,2,5-oxadiazole), is a scaffold of significant interest in both materials science and medicinal chemistry. First synthesized over a century ago, the unique electronic properties and reactivity of the this compound nucleus have led to its incorporation into a diverse array of functional molecules. In the realm of energetic materials, the high nitrogen content and positive enthalpy of formation of this compound derivatives contribute to their exceptional performance as explosives and propellants. In parallel, the this compound moiety has emerged as a valuable pharmacophore in drug discovery, with applications ranging from cardiovascular agents to oncology. This technical guide provides an in-depth exploration of the historical development of this compound chemistry, key synthetic methodologies, and a detailed overview of its primary applications, supported by quantitative data, experimental protocols, and graphical representations of relevant biological pathways and developmental workflows.

Historical Development of this compound Chemistry

The exploration of the 1,2,5-oxadiazole ring system has a rich history intertwined with the development of modern organic chemistry. While the related furoxan (1,2,5-oxadiazole-2-oxide) ring was first synthesized in 1857 by Kekulé, the parent this compound heterocycle and its derivatives gained significant attention in the early 20th century.[1][2] The fundamental synthesis of the this compound ring is achieved through the cyclodehydration of α-dioximes, a reaction that remains a cornerstone of this compound chemistry today.[3] Early research focused on understanding the structure, aromaticity, and basic reactivity of the this compound ring. A pivotal advancement in the field was the development of methods to synthesize key precursors, such as 3,4-diaminothis compound (B49099) (DAF), which opened the door to a wide range of more complex and functionalized this compound-based compounds.[4][5] Over the decades, the field has evolved from fundamental synthetic explorations to the targeted design of this compound derivatives for specific, high-performance applications.

Applications in Energetic Materials

The inherent properties of the this compound ring, including its high density, positive heat of formation, and significant nitrogen content, make it an ideal building block for the synthesis of advanced energetic materials.[6] this compound-based compounds are often characterized by high detonation velocities and pressures, coupled with good thermal stability.

Key Energetic this compound Derivatives

Several key this compound-based energetic materials have been developed and extensively studied. These include:

-

3,4-Diaminothis compound (DAF): A foundational precursor for many other energetic this compound derivatives.[4]

-

3,3'-Diamino-4,4'-azothis compound (DAAF): An insensitive high explosive with good thermal stability.[7]

-

3,4-Bis(4'-nitrofurazano-3'-yl)furoxan (DNTF): A powerful melt-castable explosive with performance characteristics comparable to HMX.[8][9]

Quantitative Data for Energetic this compound Derivatives

The following table summarizes key performance parameters for representative energetic this compound compounds.

| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Decomposition Temp. (°C) | Impact Sensitivity (H₅₀, cm) |

| 3,4-Diaminothis compound | DAF | 1.61 | - | 240 | - |

| 3,3'-Diamino-4,4'-azothis compound | DAAF | - | - | 281.7 | Insensitive |

| 3,4-Bis(4'-nitrofurazano-3'-yl)furoxan | DNTF | 1.937 | 8930 | 253.56 (peak) | 38.9 |

Note: Sensitivity data can vary based on the test method.

Experimental Protocols for Key Syntheses

This protocol is based on the dehydration of diaminoglyoxime (B1384161) (DAG).

Materials:

-

Diaminoglyoxime (DAG)

-

Potassium hydroxide (B78521) (KOH)

-

Water

Procedure:

-

A solution of potassium hydroxide in water is prepared in a high-pressure reactor.

-

Diaminoglyoxime is added to the KOH solution.

-

The reactor is sealed and heated to approximately 170-180°C for several hours.[4]

-

During the reaction, the dehydration and cyclization of DAG to DAF occur, often accompanied by the release of ammonia (B1221849).

-

After cooling, the reactor is carefully opened, and the precipitated DAF is collected by filtration.

-

The crude DAF can be purified by recrystallization to yield white, needle-like crystals.[4]

The synthesis of DNTF is a multi-step process that begins with dicyanopropane.[2][8]

Reaction Sequence:

-

Nitrosation, Rearrangement, and Oximation: Dicyanopropane is converted through a series of reactions to form a dioxime intermediate.

-

Dehydration and Cyclization: The dioxime is then cyclized to form a this compound ring.

-

Dimerization and Oxidation: The this compound intermediate undergoes dimerization and subsequent oxidation to yield the final DNTF product.[8]

Logical Workflow for Energetic Material Development

The development of new energetic materials follows a structured workflow, from molecular design to performance evaluation.

Applications in Medicinal Chemistry

The this compound ring is a versatile scaffold in drug discovery, offering a unique combination of physicochemical properties. It is often used as a bioisostere for other functional groups, such as nitro or carboxyl groups, to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.[10]

Furazans as Nitric Oxide (NO) Donors

A particularly important application of this compound chemistry is in the development of nitric oxide (NO) releasing drugs. The furoxan (1,2,5-oxadiazole-2-oxide) subgroup of furazans can release NO under physiological conditions, typically through interaction with thiols like glutathione.[11] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response.

Signaling Pathway of Furoxan-Mediated NO Release:

The therapeutic effects of many furoxan-based drugs are mediated through the nitric oxide signaling pathway.

Furazans in Oncology and as Enzyme Inhibitors

This compound derivatives have also been investigated as anticancer agents and as inhibitors of various enzymes. Their electron-withdrawing nature can contribute to favorable binding interactions with biological targets.

-

Anticancer Agents: Certain this compound-based compounds have demonstrated cytotoxic activity against various cancer cell lines.[12]

-

Carbonic Anhydrase Inhibitors: this compound and furoxan sulfonamides have been shown to be potent inhibitors of carbonic anhydrase isoforms, which are implicated in glaucoma and certain types of cancer.[13][14]

Quantitative Data for Medicinally Relevant this compound Derivatives

The following table provides examples of the biological activity of this compound-based compounds.

| Compound Class | Target | Biological Activity | Reference |

| This compound Sulfonamides | Carbonic Anhydrase I (hCA I) | Kᵢ = 316.7 - 533.1 nM | [13] |

| This compound Sulfonamides | Carbonic Anhydrase II (hCA II) | Kᵢ = 412.5 - 624.6 nM | [13] |

| Furoxan-coumarin hybrids | MDA-MB-231 cancer cells | IC₅₀ values in the low micromolar range | [11] |

Experimental Protocols for Key Syntheses

The synthesis of this compound-based sulfonamides often involves the construction of the this compound ring followed by functionalization to introduce the sulfonamide moiety.

Example Synthetic Route:

-

Synthesis of a Substituted this compound: A suitably substituted α-dioxime is cyclized via dehydration to form the corresponding this compound.

-

Introduction of a Sulfonyl Chloride Group: The this compound derivative is then chlorosulfonated to introduce a -SO₂Cl group.

-

Amination: The sulfonyl chloride is reacted with ammonia or a primary/secondary amine to yield the final sulfonamide product.[15]

Logical Workflow for Drug Discovery and Development

The process of developing a new drug, including those based on a this compound scaffold, is a long and complex endeavor.

Conclusion

This compound chemistry has matured from its early beginnings into a vibrant and impactful field of research. The unique properties of the this compound ring have been successfully leveraged to create high-performance energetic materials that are crucial for defense and aerospace applications. Simultaneously, the versatility of the this compound scaffold has been recognized by medicinal chemists, leading to the development of novel therapeutic agents with diverse mechanisms of action. The ongoing exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of this compound derivatives promise to further expand the applications of this remarkable heterocycle in the years to come. For researchers and professionals in materials science and drug development, a thorough understanding of this compound chemistry is essential for innovation and the creation of next-generation technologies and therapies.

References

- 1. Drug Discovery Workflow - What is it? [vipergen.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmafocuseurope.com [pharmafocuseurope.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Furazan Ring Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the formation of the furazan (1,2,5-oxadiazole) ring system. Furazans and their N-oxide analogues, furoxans, are important heterocyclic scaffolds in medicinal chemistry and materials science, particularly in the development of novel therapeutic agents and energetic materials. Understanding the fundamental pathways to their synthesis is critical for the rational design and development of new molecules with desired properties.

Dehydration of α-Dioximes: The Primary Route to Furazans

The most direct and widely employed method for the synthesis of the this compound ring is the cyclodehydrative closure of α-dioximes (also known as glyoximes). This reaction involves the removal of two molecules of water from the vicinal dioxime moiety, typically facilitated by a dehydrating agent or thermal conditions.

The general mechanism proceeds through an initial partial dehydration to form a nitroso-oxime intermediate. Subsequent intramolecular cyclization and elimination of a second water molecule yields the stable aromatic this compound ring.

Experimental Protocol: Synthesis of 3,4-Diaminothis compound (B49099) (DAF) from Diaminoglyoxime (B1384161) (DAG)

A prominent example of this reaction is the synthesis of 3,4-diaminothis compound (DAF), a key precursor for many energetic materials.

Procedure:

-

A suspension of diaminoglyoxime (23.6 g, 0.2 mol) in aqueous potassium hydroxide (B78521) (80 mL, 2 M) is placed in a stainless steel reactor.

-

The reactor is sealed and heated in an oil bath preheated to 170-180 °C.

-

The reaction is maintained at this temperature for 2 hours.

-

After the reaction period, the reactor is cooled by immersion in an ice bath for 2 hours.

-

The reactor is opened in a fume hood to allow the escape of trace amounts of ammonia.

-

The resulting crystalline product is collected by filtration, washed with cold water, and dried to yield 3,4-diaminothis compound.

| Starting Material | Reagents | Temperature | Time | Yield |

| Diaminoglyoxime | 2M aq. KOH | 170-180 °C | 2 h | Good |

Dimerization of Nitrile Oxides: The Principal Pathway to Furoxans

Furoxans (1,2,5-oxadiazole-2-oxides) are most commonly synthesized through the dimerization of nitrile oxides. Nitrile oxides are transient, highly reactive 1,3-dipoles that readily undergo cycloaddition reactions. In the absence of a suitable dipolarophile, they dimerize to form the more stable furoxan ring system.

Theoretical and experimental studies have shown that this dimerization is not a concerted process but rather a stepwise mechanism involving the formation of a dinitrosoalkene diradical intermediate.[1][2] The rate-determining step is the initial C-C bond formation between two nitrile oxide molecules.[2]

Experimental Protocol: Mechanochemical Synthesis of Furoxans from Aldoximes

A modern and environmentally friendly approach to furoxan synthesis involves the in-situ generation of nitrile oxides from aldoximes followed by their dimerization under solvent-free mechanochemical conditions.

Procedure:

-

In a milling vessel, the aldoxime (1 mmol), NaCl (1.5 mmol), Oxone® (1.5 mmol), and a suitable base (e.g., triethylamine, 1.5 mmol) are combined.

-

The mixture is milled at room temperature for a specified time (typically 30-120 minutes), with the progress monitored by TLC.

-

Upon completion, the reaction mixture is suspended in water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired furoxan.

| Aldoxime | Base | Milling Time | Yield |

| 4-Chlorobenzaldoxime | Et3N | 60 min | 92% |

| 4-Methylbenzaldoxime | Et3N | 60 min | 85% |

| 4-Methoxybenzaldoxime | Na2CO3 | 120 min | 78% |

| 4-Nitrobenzaldoxime | NaOtBu | 30 min | 88% |

Deoxygenation of Furoxans: A Route to Furazans

Furazans can also be obtained from their corresponding N-oxides (furoxans) through a deoxygenation reaction. This is a useful method when the furoxan is more readily accessible than the corresponding α-dioxime. The reaction is typically carried out using trivalent phosphorus compounds, such as triethyl phosphite (B83602) or triphenylphosphine, which act as oxygen acceptors.

The mechanism involves the nucleophilic attack of the phosphine (B1218219) on the exocyclic oxygen of the furoxan, followed by a rearrangement and elimination of the corresponding phosphine oxide to yield the deoxygenated this compound.

Experimental Protocol: Synthesis of 3,4-Diphenylthis compound from 3,4-Diphenylfuroxan

Procedure:

-

A solution of 3,4-diphenylfuroxan (1.0 g, 4.2 mmol) in a suitable solvent such as benzene (B151609) or toluene (B28343) (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Triethyl phosphite (1.2 equivalents, 5.0 mmol) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), with the progress of the reaction monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is purified by recrystallization or column chromatography to yield 3,4-diphenylthis compound.

| Starting Material | Reagent | Solvent | Time | Yield |

| 3,4-Diphenylfuroxan | Triethyl phosphite | Toluene | 6 h | High |

Spectroscopic Data

The formation of this compound and furoxan rings can be monitored and confirmed by various spectroscopic techniques.

| Compound Type | 1H NMR (ppm) | 13C NMR (ppm) | Key IR Bands (cm-1) |